molecular formula C9H11Cl2N B3240117 2,6-Dichloro-4-isopropylaniline CAS No. 1428234-45-0

2,6-Dichloro-4-isopropylaniline

Cat. No.: B3240117
CAS No.: 1428234-45-0
M. Wt: 204.09 g/mol
InChI Key: YWZJMEWPEZRBTL-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-isopropylaniline is an organic compound with the molecular formula C9H11Cl2N and a molecular weight of 204.1 g/mol . It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 6 positions, and an isopropyl group is substituted at the 4 position on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-isopropylaniline typically involves the chlorination of 4-isopropylaniline. One common method is the chlorination of 4-isopropylaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions . The reaction is carried out in a solvent like dichloromethane or chloroform to facilitate the chlorination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-isopropylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) are used under controlled conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products such as 2,6-dihydroxy-4-isopropylaniline or 2,6-diamino-4-isopropylaniline.

    Oxidation Reactions: Products such as 2,6-dichloro-4-nitroaniline or 2,6-dichloro-4-nitrosoaniline.

    Reduction Reactions: Products such as 2,6-dichloro-4-isopropylamine.

Scientific Research Applications

2,6-Dichloro-4-isopropylaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein binding due to its structural similarity to certain biological molecules.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: Similar structure but lacks the isopropyl group.

    4-Isopropylaniline: Similar structure but lacks the chlorine atoms.

    2,6-Dichloro-4-nitroaniline: Similar structure but has a nitro group instead of an isopropyl group.

Uniqueness

2,6-Dichloro-4-isopropylaniline is unique due to the presence of both chlorine atoms and the isopropyl group, which confer specific chemical and physical properties. These properties make it suitable for specific applications in chemical synthesis and industrial processes.

Properties

IUPAC Name

2,6-dichloro-4-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJMEWPEZRBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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